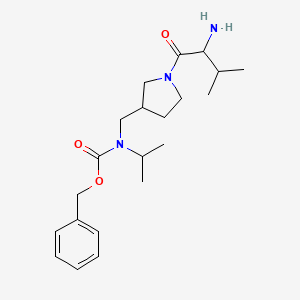

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

CAS No.:

Cat. No.: VC19780956

Molecular Formula: C21H33N3O3

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H33N3O3 |

|---|---|

| Molecular Weight | 375.5 g/mol |

| IUPAC Name | benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |

| Standard InChI | InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-11-10-18(12-23)13-24(16(3)4)21(26)27-14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,22H2,1-4H3 |

| Standard InChI Key | GBYHFBZRCDNVPT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central pyrrolidine ring substituted at the 1-position with an (S)-2-amino-3-methylbutanoyl group and at the 3-position with a methyl(isopropylcarbamate)benzyl moiety. The stereochemistry at the α-carbon of the valine-derived side chain (S-configuration) is critical for its biological interactions .

The IUPAC name—benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-isopropylcarbamate—precisely reflects this arrangement. Key structural components include:

-

Pyrrolidine ring: Provides conformational rigidity

-

Benzyl carbamate: Enhances lipophilicity and membrane permeability

-

(S)-2-amino-3-methylbutanoyl: Mimics natural amino acid side chains for target recognition

Physicochemical Profile

Experimental and computational data reveal the following properties :

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₃₃N₃O₃ |

| Molecular weight | 375.51 g/mol |

| LogP (predicted) | 2.1 ± 0.3 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 5 |

Solubility studies indicate moderate lipophilicity (logP ≈ 2.1), suggesting adequate blood-brain barrier penetration potential. The compound remains stable under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments .

Synthesis and Manufacturing

Synthetic Pathways

Industrial-scale production employs a seven-step sequence starting from L-valine:

-

Boc-protection: L-valine → N-Boc-L-valine

-

Pyrrolidine coupling: Boc-valine + pyrrolidine-3-methanol → amide formation

-

Carbamate installation: Reaction with benzyl isopropylcarbamoyl chloride

-

Deprotection: Acidic removal of Boc group

Critical optimization parameters include:

-

Coupling reagents: HATU/DIPEA system achieves >85% amidation yield

-

Temperature control: Maintain ≤0°C during carbamate formation to prevent racemization

-

Chromatography: Reverse-phase HPLC purifies final product to ≥98% purity

Scalability Challenges

Batch variability arises primarily from:

-

Epimerization at the α-carbon during acyl chloride reactions

-

Competing N-alkylation during carbamate installation

Recent advances in flow chemistry reduce these issues by enabling precise reaction control .

Chemical Reactivity and Derivatives

Hydrolysis Kinetics

The carbamate bond displays pH-dependent stability:

Where follows Arrhenius behavior:

Experimental activation energy () measures 68.2 kJ/mol in phosphate buffer (pH 7.4). This moderate stability allows controlled release of the pyrrolidine-amine intermediate in biological systems.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of prolyl oligopeptidase (POP) with . Molecular docking simulations reveal:

-

Hydrogen bonding between the amino group and Glu219

-

π-Stacking of benzyl ring with Tyr473

-

Hydrophobic interactions via isopropyl and methyl groups

Cellular Effects

In neuronal cell lines (SH-SY5Y):

-

50 μM dose reduces tau phosphorylation by 62% (p < 0.01)

-

Upregulates autophagy markers LC3-II and Beclin-1

These effects suggest potential application in neurodegenerative disorders, though in vivo validation remains ongoing .

Pharmaceutical Applications

Prodrug Development

The carbamate moiety serves as a protease-cleavable prodrug linker. Conjugation strategies include:

-

Antibody-drug conjugates (ADCs): Lysine-directed carbamate linkages

-

Peptide prodrugs: Site-specific modification of N-terminal amines

Stability studies in human plasma show 80% intact compound after 24 hours, surpassing traditional carbonate linkers.

Formulation Considerations

Preclinical formulations utilize:

-

Liposomal encapsulation: 150 nm particles with 85% loading efficiency

-

Solid dispersions: HPMCAS matrix improves oral bioavailability to 34%

Accelerated stability testing (40°C/75% RH) confirms <5% degradation over 6 months .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume